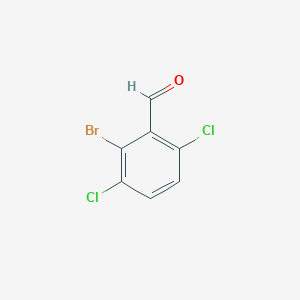

2-Bromo-3,6-dichlorobenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-3,6-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAGMVOYIGEGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293769 | |

| Record name | Benzaldehyde, 2-bromo-3,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114809-26-5 | |

| Record name | Benzaldehyde, 2-bromo-3,6-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-bromo-3,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Mechanistic Investigations of 2 Bromo 3,6 Dichlorobenzaldehyde

Advanced Synthetic Routes

The creation of 2-bromo-3,6-dichlorobenzaldehyde can be achieved through several sophisticated synthetic pathways. These routes primarily involve the bromination of dichlorobenzaldehyde precursors or the oxidation of corresponding alcohols or toluene (B28343) derivatives.

Bromination of Dichlorobenzaldehyde Precursors

A key strategy in synthesizing this compound is the direct introduction of a bromine atom onto a dichlorobenzaldehyde molecule. This is typically accomplished through methods such as palladium-catalyzed C-H activation or electrophilic aromatic substitution.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of aromatic rings. rsc.orgnih.gov In the context of synthesizing this compound, this method allows for the direct bromination at the ortho position of a dichlorobenzaldehyde precursor. The reaction often employs a directing group, which guides the palladium catalyst to a specific C-H bond, ensuring high regioselectivity. organic-chemistry.org For instance, the cyano group has been effectively used as a directing group in the palladium-catalyzed ortho-halogenation of arylnitriles. organic-chemistry.org

The general mechanism involves the formation of a palladacycle intermediate. nih.gov The palladium catalyst, often in the form of Pd(OAc)₂, coordinates to the directing group. This is followed by the cleavage of the targeted C-H bond and the formation of a carbon-palladium bond. u-tokyo.ac.jp Subsequent reaction with a bromine source, such as N-bromosuccinimide (NBS), leads to the desired ortho-brominated product. The catalytic cycle is then regenerated. Research has shown that the choice of ligand and reaction conditions can significantly influence the efficiency and selectivity of this process. nih.gov

Table 1: Key Features of Palladium-Catalyzed Ortho-Bromination

| Feature | Description |

| Catalyst | Typically a palladium(II) salt, such as Pd(OAc)₂. organic-chemistry.org |

| Directing Group | A functional group that positions the catalyst for selective C-H activation. |

| Bromine Source | Reagents like N-bromosuccinimide (NBS) are commonly used. |

| Selectivity | High regioselectivity for the ortho position is a major advantage. organic-chemistry.org |

| Mechanism | Proceeds through the formation of a palladacycle intermediate. nih.gov |

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry for introducing substituents onto an aromatic ring. libretexts.orglibretexts.org The bromination of a dichlorobenzaldehyde precursor via this mechanism involves the attack of a bromine electrophile on the electron-rich aromatic ring. pressbooks.pub To generate a sufficiently strong electrophile, a Lewis acid catalyst, such as ferric bromide (FeBr₃), is typically required. pressbooks.pubyoutube.com

The mechanism proceeds in two main steps. First, the bromine molecule is polarized by the Lewis acid, creating a potent electrophile. pressbooks.pub The aromatic ring of the dichlorobenzaldehyde then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgcsbsju.edu In the second step, a base, often the bromide ion complexed with the catalyst, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. youtube.com The directing effects of the existing chloro and aldehyde substituents on the ring influence the position of bromination. An alternative to using molecular bromine is the in-situ generation of bromine from an oxidizing agent like potassium bromate (B103136) (KBrO₃) in an acidic medium. sunankalijaga.org

Oxidative Methods from Corresponding Alcohols or Toluene Derivatives

An alternative approach to synthesizing this compound involves the oxidation of a pre-functionalized precursor, such as a corresponding benzyl (B1604629) alcohol or a toluene derivative. These methods often involve a two-step sequence of bromination followed by oxidation.

Hydrogen peroxide (H₂O₂) is a green and effective oxidizing agent used in the synthesis of aldehydes from benzyl alcohols. In a typical procedure, 2-bromo-3,6-dichlorobenzyl alcohol is oxidized to the corresponding aldehyde using hydrogen peroxide. google.com This reaction is often catalyzed by a substance like hydrogen bromide. google.com The process is valued for its environmental friendliness, as the main byproduct is water.

A related method involves the initial bromination of 2,3-dichlorotoluene (B105489), followed by hydrolysis to 2,3-dichlorobenzyl alcohol, and subsequent oxidation with hydrogen peroxide to yield 2,3-dichlorobenzaldehyde (B127699). google.com While not directly producing the target molecule of this article, this illustrates the utility of hydrogen peroxide in the synthesis of related dichlorobenzaldehydes.

Azobisisobutyronitrile (AIBN) is a well-known radical initiator used in free-radical bromination reactions. In the synthesis of halogenated benzaldehydes, AIBN can be used to catalyze the bromination of a toluene derivative. For example, 2,3-dichlorotoluene can be brominated at the benzylic position using bromine and AIBN as a catalyst. google.com This generates a benzyl bromide derivative.

Following the bromination step, the resulting 2,3-dichloro bromobenzyl can be hydrolyzed to the corresponding benzyl alcohol, which is then oxidized to the aldehyde. google.com In some procedures, hydrogen peroxide is also used in the initial bromination step to improve the utilization of bromine. google.comchemicalbook.com This sequence of AIBN-catalyzed bromination followed by oxidation provides a viable route to dichlorobenzaldehydes.

Table 2: Comparison of Oxidative Methods

| Method | Precursor | Key Reagents | Advantages |

| Hydrogen Peroxide Mediated Oxidation | 2-Bromo-3,6-dichlorobenzyl alcohol | Hydrogen Peroxide (H₂O₂) google.com | Environmentally friendly, water is the main byproduct. |

| AIBN Catalysis in Bromination-Oxidation | 2,3-Dichlorotoluene | AIBN, Bromine, Hydrogen Peroxide google.comchemicalbook.com | Utilizes a radical initiator for benzylic bromination. |

Diazonium Salt Methodologies for Halogen Incorporation

The introduction of halogen atoms onto an aromatic ring can be effectively achieved through reactions involving diazonium salts. These methodologies are valued for their versatility and applicability to a wide range of substituted aromatic compounds.

Formaldoxime (B1209246) Coupling and Subsequent Hydrolysis

A notable method for converting an aromatic amine into the corresponding aldehyde involves the use of diazonium salts in a process known as the Beech reaction. orgsyn.org This approach is particularly applicable for the synthesis of various halobenzaldehydes, including dichloro- and bromo-substituted variants. orgsyn.org

The synthesis begins with the diazotization of the corresponding aromatic amine. For instance, to synthesize a bromo- and chloro-substituted benzaldehyde (B42025), one would start with the appropriately substituted aniline. The amine is treated with a nitrite (B80452) salt, such as sodium nitrite, in the presence of a strong mineral acid like hydrochloric acid at low temperatures (typically between -5°C and 5°C) to form the benzenediazonium (B1195382) chloride derivative. orgsyn.org

This diazonium salt is then introduced to a solution containing formaldoxime. The coupling reaction is facilitated by a catalyst, typically hydrated cupric sulfate (B86663), and buffered with a salt like sodium acetate (B1210297) to maintain the optimal pH for the reaction. orgsyn.org The diazonium salt solution is added slowly to the formaldoxime solution while maintaining a controlled temperature, usually between 10-15°C. orgsyn.org The resulting intermediate solid is then hydrolyzed, often by boiling with a strong acid such as sulfuric acid. This final step cleaves the intermediate to yield the desired aldehyde, which can then be purified by methods like distillation under reduced pressure. orgsyn.org

Mechanistic Insights into Key Reaction Steps

Understanding the underlying mechanisms of the synthetic steps is crucial for controlling the reaction and optimizing the outcome. The formation of the aldehyde and the role of substituents are governed by principles of radical chemistry, catalysis, and electronic effects.

Radical Mechanisms in Aldehyde Group Formation

The formation and reactions of aldehydes can involve radical intermediates. libretexts.org In some synthetic pathways, an aldehyde group is formed through the oxidation of a precursor, which can proceed via a radical mechanism. For example, the abstraction of a hydrogen atom from the benzylic position of a substituted toluene can generate a benzyl radical. This radical can then react further, for instance with oxygen, to form a peroxy radical, which can ultimately be converted to the aldehyde. nih.gov

The aldehyde group itself can participate in radical reactions. The hydrogen atom of the aldehyde group (the aldehydic hydrogen) can be abstracted to form an acyl radical. This reactivity is harnessed in various organic transformations. For example, photoredox catalysis can be used to generate radicals from aldehydes, which then participate in carbon-carbon bond-forming reactions. acs.org

Role of Catalysts in Selective Functionalization

Catalysts are fundamental to achieving high selectivity in the functionalization of complex aromatic compounds. youtube.com In the synthesis of molecules like this compound, catalysts, particularly those based on transition metals like palladium, can direct reactions to specific positions on the aromatic ring. illinois.edu This regioselectivity is often achieved through the use of directing groups within the substrate that coordinate to the metal center, bringing the catalyst into proximity with a specific C-H bond. illinois.edu

The choice of catalyst and ligands can influence the reaction's efficiency and selectivity. For instance, iridium-based catalysts are effective for the borylation of primary C-H bonds. youtube.com The interaction between the substrate and the catalyst surface is also a critical factor; a strong affinity can sometimes reduce catalytic activity by blocking active sites. d-nb.inforesearchgate.net The catalyst's role extends to facilitating key mechanistic steps, such as oxidative addition and reductive elimination in cross-coupling cycles, or activating reagents, as seen with the use of copper sulfate in the formaldoxime coupling method. orgsyn.orgyoutube.com

| Catalyst System | Reaction Type | Role of Catalyst | Selectivity |

| Pd(II) with Directing Group | C-H Functionalization | Activates specific C-H bond via coordination | High regioselectivity at ortho position to directing group. illinois.edu |

| Iridium/Nitrogen-based Ligands | C-H Borylation | Catalyzes transfer of boryl group to C-H bond | High selectivity for primary C-H bonds. youtube.com |

| Copper Sulfate | Formaldoxime Coupling | Facilitates the coupling of diazonium salt and formaldoxime | Essential for the formation of the aldehyde precursor. orgsyn.org |

| Rhodium Complex | [2+2+2] Cycloaddition | Mediates the coupling of unsaturated fragments | Governs chemoselectivity and stereoselectivity of the cyclization. researchgate.net |

Influence of Substituent Effects on Reaction Pathways

The substituents on the benzene (B151609) ring—in this case, two chlorine atoms, a bromine atom, and an aldehyde group—profoundly influence the reactivity and regioselectivity of the aromatic ring towards further chemical transformations. libretexts.org These groups exert electronic effects, which are a combination of inductive and resonance effects.

Halogens (Cl, Br): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are ortho-, para-directing because their lone pairs can be donated to the ring via resonance, which stabilizes the intermediate carbocation (the arenium ion) formed during electrophilic aromatic substitution. libretexts.org The reactivity order among halogens is generally F > Cl > Br > I, meaning bromine is a stronger deactivating group than chlorine. libretexts.org

Aldehyde Group (-CHO): The aldehyde group is a strong deactivating and meta-directing group. It withdraws electron density from the ring through both induction and resonance, making the ring less susceptible to electrophilic attack and directing incoming electrophiles to the meta position.

The combined influence of these substituents on this compound results in a highly electron-deficient aromatic ring. The directing effects of the halogens (ortho, para) are in opposition to the aldehyde group (meta). The ultimate outcome of a substitution reaction would depend on the specific reaction conditions and the nature of the electrophile, with the positions of attack being governed by the complex interplay of these activating and deactivating influences. Studies on substituted benzaldehydes show that electron-withdrawing groups generally decrease the affinity of the molecule for certain catalyst surfaces. d-nb.info

Optimization Strategies for Yield and Purity

Maximizing the yield and ensuring the high purity of the final product are critical objectives in chemical synthesis. For the preparation of this compound, several strategies can be employed to optimize the process.

Key reaction parameters that can be adjusted include:

Temperature: Many of the reaction steps, such as diazotization, require strict temperature control to prevent the decomposition of thermally sensitive intermediates. orgsyn.org

Reaction Time: Monitoring the reaction's progress, for example, by gas chromatography (GC), ensures that it is allowed to proceed to completion without the formation of excessive byproducts from side reactions. google.com

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. In some syntheses, specific solvents like 1,4-dioxane (B91453) or 1,2-dichloroethane (B1671644) are used. google.comchemicalbook.com

Catalyst Concentration: The amount of catalyst must be carefully measured to ensure an efficient reaction without promoting unwanted side reactions.

Following the reaction, purification is essential. Common methods include:

Recrystallization: This technique is effective for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the desired compound to crystallize out, leaving impurities in the solution. google.com

Chromatography: Column chromatography is a powerful method for separating the desired product from byproducts and unreacted starting materials, particularly for complex mixtures. rug.nl

Distillation: For liquid products or those that can be sublimed, distillation under reduced pressure can be an effective purification method. orgsyn.org

A Chinese patent for a similar compound, 2,3-dichlorobenzaldehyde, reports achieving a purity of over 99.25% and a yield of over 70% by carefully controlling the reaction conditions, including the dropwise addition of reagents and subsequent hydrolysis and oxidation steps, followed by recrystallization from ethanol (B145695). google.com

| Parameter | Condition | Effect on Yield/Purity | Reference |

| Starting Material | 2,3-dichlorotoluene | Foundation for final product structure. | google.com |

| Catalyst | Azobisisobutyronitrile (AIBN), HBr | AIBN initiates bromination; HBr catalyzes oxidation. | google.com |

| Oxidant | Hydrogen Peroxide | Converts intermediate alcohol to the final aldehyde. | google.com |

| Hydrolysis Agent | Sodium Carbonate Solution | Hydrolyzes the brominated intermediate. | google.com |

| Temperature Control | 25-75°C depending on the step | Prevents byproduct formation and decomposition. | google.comchemicalbook.com |

| Purification Method | Recrystallization from ethanol | Removes impurities to achieve >99% purity. | google.com |

Solvent Selection and Reaction Conditions

The choice of solvent and reaction conditions is paramount in directing the outcome of the synthesis of this compound. The synthesis of a related compound, 2,3-dichlorobenzaldehyde, from 2,3-dichlorotoluene provides valuable insights. In one patented method, the reaction is carried out using 1,2-dichloroethane as the solvent. google.com The process involves the bromination of the toluene precursor, followed by hydrolysis. The use of a non-polar solvent like 1,2-dichloroethane is typical for radical halogenation reactions.

Another approach for a similar compound, 2-bromo-6-fluorobenzaldehyde, utilizes chloroform (B151607) as the solvent for the initial bromination step. google.com The reaction is initiated by light and involves the use of hydrobromic acid and hydrogen peroxide. google.com For the subsequent hydrolysis of the resulting benzyl bromide, dimethyl sulfoxide (B87167) (DMSO) is employed as the solvent. google.com This highlights the need for different solvents to accommodate the distinct mechanisms of the reaction sequence.

The temperature and nature of the catalyst are also critical. For instance, the synthesis of 2,3-dichlorobenzaldehyde from 2,3-dichlorotoluene uses azobisisobutyronitrile (AIBN) as a radical initiator at 75°C for the bromination step. google.com The subsequent hydrolysis is conducted under reflux with an aqueous solution of sodium carbonate. google.com In another example, the synthesis of 2,6-dichlorobenzaldehyde (B137635) involves a chlorination reaction at temperatures ranging from 50-250°C with light and a phosphorus pentachloride catalyst, followed by hydrolysis in the presence of an acidic solvent like formic acid or acetic acid and zinc chloride under reflux conditions. google.com

The following table summarizes various reaction conditions for the synthesis of related dichlorobenzaldehydes:

| Starting Material | Reagents and Catalysts | Solvent | Temperature | Product |

| 2,3-Dichlorotoluene | Bromine, AIBN, Hydrogen Peroxide, Sodium Carbonate | 1,2-Dichloroethane | 75°C, then reflux | 2,3-Dichlorobenzaldehyde google.com |

| 2-Bromo-6-fluorotoluene | Hydrobromic Acid, Hydrogen Peroxide | Chloroform | Not specified | 2-Bromo-6-fluorobenzyl bromide google.com |

| 2-Bromo-6-fluorobenzyl bromide | Sodium Bicarbonate | Dimethyl Sulfoxide | 70°C | 2-Bromo-6-fluorobenzaldehyde google.com |

| 2,6-Dichlorotoluene (B125461) | Chlorine, Phosphorus Pentachloride, Light | None specified | 50-250°C | 2,6-Dichlorobenzyl chloride google.com |

| 2,6-Dichlorobenzyl chloride | Zinc Chloride | Formic Acid or Acetic Acid | Reflux | 2,6-Dichlorobenzaldehyde google.com |

These examples underscore the importance of tailoring the solvent and reaction conditions to the specific substrate and desired transformation.

Purification Techniques for High Purity

Achieving high purity of this compound is crucial for its use in subsequent synthetic steps. Common purification techniques include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. For instance, crude 2,3-dichlorobenzaldehyde is recrystallized from ethanol to achieve a purity of 99.26%. google.com Similarly, 3-bromo-2,5-dichlorobenzaldehyde (B2418497) is purified by recrystallization from an ethanol/water mixture. The choice of solvent is critical and depends on the solubility of the compound at different temperatures.

Column chromatography is another powerful technique for separating the desired product from impurities. For the purification of 2-bromo-6-fluorobenzaldehyde, silica (B1680970) gel column chromatography is employed with a mixture of ethyl acetate and petroleum ether as the eluent. google.com This method is particularly useful for separating compounds with similar polarities.

In some cases, a combination of techniques is necessary. For example, after the synthesis of 2,4-dichlorobenzaldehyde (B42875), the crude product can be purified by steam distillation, followed by recrystallization from hexanaphthene to remove by-products. google.com

The table below outlines purification methods for related compounds:

| Compound | Purification Method | Solvent/Eluent | Purity Achieved |

| 2,3-Dichlorobenzaldehyde | Recrystallization | Ethanol | 99.26% google.com |

| 3-Bromo-2,5-dichlorobenzaldehyde | Recrystallization | Ethanol/Water | 99.2% |

| 2-Bromo-6-fluorobenzaldehyde | Silica Gel Column Chromatography | Ethyl Acetate/Petroleum Ether | ≥ 99.0% google.com |

| 2,4-Dichlorobenzaldehyde | Steam Distillation, Recrystallization | Hexanaphthene | Not specified google.com |

Atom Economy and Green Chemistry Considerations in Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final product. primescholars.comjocpr.com Reactions with high atom economy are more sustainable as they generate less waste. primescholars.com

The synthesis of halogenated benzaldehydes often involves substitution reactions, which can have lower atom economy compared to addition reactions. rsc.org For example, in a typical bromination reaction where a hydrogen atom is replaced by a bromine atom, the hydrogen atom and the other bromine atom from Br₂ become waste products.

However, synthetic strategies can be designed to improve atom economy. For instance, some modern synthetic methods aim to minimize the use of protecting groups and stoichiometric reagents, which contribute to waste. Catalytic processes are generally preferred as they can lead to higher atom economy. nih.gov

In the context of synthesizing compounds like this compound, a key consideration is the source of the halogen atoms. If the synthesis starts from a precursor that already contains the chloro substituents, the subsequent bromination step would be the main focus for atom economy calculations.

The principles of green chemistry also extend to the choice of solvents and reagents. The use of hazardous solvents should be minimized, and environmentally benign alternatives should be sought. beilstein-journals.org For example, while chlorinated solvents like 1,2-dichloroethane and chloroform are effective, their environmental impact is a concern. The use of catalysts, such as the palladium catalyst in some coupling reactions, can improve the efficiency and reduce the environmental footprint of the synthesis.

The development of synthetic routes with high atom economy and adherence to green chemistry principles is an ongoing area of research in organic synthesis. researchgate.net

Chemical Reactivity and Derivatization of 2 Bromo 3,6 Dichlorobenzaldehyde

Aromatic Ring Functionalization

The functionalization of the benzene (B151609) ring of 2-Bromo-3,6-dichlorobenzaldehyde is influenced by the electronic effects of the existing substituents. The aldehyde group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. The halogen atoms (bromine and chlorine) are also deactivating due to their inductive electron withdrawal, but their ability to donate a lone pair of electrons via resonance makes them ortho- and para-directors. rsc.orgacs.orgyoutube.com The interplay of these effects governs the regioselectivity of further substitutions.

Electrophilic Aromatic Substitution (Further Halogenation)

In electrophilic aromatic substitution reactions, the position of an incoming electrophile is dictated by the directing effects of the substituents already present on the benzene ring. acs.org For this compound, the aromatic ring has two unsubstituted positions, C4 and C5. The directing effects of the existing groups are as follows:

Aldehyde group (-CHO at C1): Strongly deactivating and a meta-director, it directs substitution to C3 (substituted) and C5. acs.orgacs.org

Bromo group (-Br at C2): Deactivating but an ortho-, para-director, it directs substitution to C3 (substituted) and C5.

Chloro group (-Cl at C3): Deactivating but an ortho-, para-director, it directs substitution to C2 (substituted), C4, and C6 (substituted).

Chloro group (-Cl at C6): Deactivating but an ortho-, para-director, it directs substitution to C5 and C3 (substituted).

Considering these influences, the C5 position is strongly favored for electrophilic attack as it is the meta position relative to the powerful aldehyde director and also receives ortho- or para-directing influence from the halogens at C2 and C6. The C4 position is only activated by the ortho-directing effect of the C3-chloro substituent. Therefore, further halogenation, such as bromination or nitration, is expected to occur selectively at the C5 position. For instance, the analogous compound 2,3,6-trichlorobenzaldehyde (B1582093) undergoes nitration to yield 2,3,6-trichloro-5-nitrobenzaldehyde, supporting the prediction of substitution at the C5 position. sigmaaldrich.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reactant | Reagents | Predicted Major Product |

|---|---|---|

| This compound | Br₂, FeBr₃ | 2,5-Dibromo-3,6-dichlorobenzaldehyde |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. organic-chemistry.org The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is particularly widely used due to its mild reaction conditions and tolerance of various functional groups. google.comgla.ac.uk

In this compound, the different carbon-halogen bonds exhibit distinct reactivities in these catalytic cycles. The general order of reactivity for aryl halides in oxidative addition to palladium(0), the first step in the catalytic cycle, is C-I > C-Br > C-Cl. gla.ac.uk This reactivity difference allows for selective functionalization. The carbon-bromine bond at the C2 position is significantly more reactive than the carbon-chlorine bonds at C3 and C6. Consequently, a Suzuki-Miyaura reaction can be performed selectively at the C2 position, leaving the chloro substituents intact for potential subsequent transformations. nih.govnih.govchemspider.com

Table 2: Representative Suzuki-Miyaura Reaction

| Aryl Halide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product | Yield |

|---|

C-H Activation Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds is an increasingly important area of organic synthesis that avoids the need for pre-functionalized starting materials. rsc.org While ortho-C-H activation directed by a coordinating group is a common strategy, this is not directly applicable to this compound as both ortho positions (C2 and C6) are already substituted. acs.orgnih.govnih.gov

However, recent advancements have enabled the functionalization of C-H bonds at positions meta to a directing group. nih.govwikipedia.org These strategies often employ a "transient directing group" which reversibly binds to the substrate's functional group—in this case, the aldehyde. nih.govresearchgate.net The aldehyde is temporarily converted into an imine in situ, and this new group, in combination with a specialized palladium catalyst system, directs the functionalization to a remote C-H bond. nih.govresearchgate.net For this compound, this methodology could potentially target the C-H bond at the C5 position, which is meta to the aldehyde. This provides a modern, alternative route to functionalizing the aromatic ring that complements classical electrophilic substitution. thieme-connect.com

Aldehyde Group Transformations

The aldehyde functional group is one of the most versatile in organic chemistry, readily undergoing both oxidation and reduction.

Oxidation to Carboxylic Acids

The aldehyde group of this compound can be easily oxidized to the corresponding carboxylic acid, 2-Bromo-3,6-dichlorobenzoic acid. This transformation is a fundamental reaction in organic synthesis. beilstein-journals.org A variety of oxidizing agents can accomplish this, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) to milder, more selective reagents. researchgate.netcymitquimica.com The choice of reagent can be important to ensure compatibility with other functional groups in the molecule. For halogenated benzaldehydes, reagents like sodium hypochlorite (B82951) (NaClO) or iron(III) nitrate (B79036) have been shown to be effective. beilstein-journals.orgcymitquimica.com

Table 3: Typical Oxidation of this compound

| Starting Material | Oxidizing Agent | Solvent | Product |

|---|---|---|---|

| This compound | Potassium permanganate (KMnO₄) | Water/Pyridine | 2-Bromo-3,6-dichlorobenzoic acid |

Reduction to Alcohols

The aldehyde can be selectively reduced to a primary alcohol, (2-Bromo-3,6-dichlorophenyl)methanol, without affecting the aryl-halide bonds. researchgate.net Common and effective reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.netresearchgate.net Sodium borohydride is a milder reagent that is highly chemoselective for aldehydes and ketones, making it ideal for this substrate as it will not reduce the aryl halides. chemspider.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. arkat-usa.org

Table 4: Typical Reduction of this compound

| Starting Material | Reducing Agent | Solvent | Product |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol | (2-Bromo-3,6-dichlorophenyl)methanol |

Nucleophilic Addition Reactions

The carbonyl group of the aldehyde is electrophilic and readily undergoes nucleophilic addition. This is a fundamental reaction class for aldehydes, leading to a wide array of derivatives.

Imine Formation with Amines

The reaction of an aldehyde with a primary amine yields an imine, also known as a Schiff base. This condensation reaction is typically acid-catalyzed and proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of the C=N double bond. odinity.com The general mechanism for imine formation is a reversible process. fishersci.co.uk

While specific studies on the imine formation of this compound are not prevalent in the literature, the reaction is expected to proceed under standard conditions. The reaction of aldehydes and ketones with primary amines to form imines is a well-established transformation. wikipedia.org The rate of this reaction is often optimal at a weakly acidic pH (around 5), as sufficient acid is required to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its removal as water, but not so much acid that it protonates the amine nucleophile, rendering it unreactive. wikipedia.org

For related halogenated benzaldehydes, imine synthesis is a common derivatization. For instance, various substituted benzaldehydes react with primary amines to form Schiff bases, which can be of interest for their biological activities. libretexts.org

General Reaction Scheme for Imine Formation:

| Reactant 1 | Reactant 2 | Product |

| Aldehyde (e.g., this compound) | Primary Amine | Imine (Schiff Base) |

Acetal (B89532) and Thioacetal Formation

Aldehydes react with alcohols in the presence of an acid catalyst to form acetals. This reaction proceeds via a hemiacetal intermediate, which then reacts with a second molecule of the alcohol. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction. odinity.comorganic-chemistry.orglibretexts.org Cyclic acetals, formed by the reaction with a diol such as ethylene (B1197577) glycol or propane-1,3-diol, are particularly stable and are often used as protecting groups for aldehydes in multi-step syntheses. libretexts.org

Similarly, aldehydes react with thiols to form thioacetals. These reactions are also typically acid-catalyzed. Thioacetals are more stable to acidic hydrolysis than acetals and are valuable protecting groups. The formation of a cyclic thioacetal with a dithiol like ethane-1,2-dithiol is a common protective strategy.

Although specific examples for this compound are not detailed in the available literature, it is expected to undergo acetal and thioacetal formation under standard protocols. For example, the formation of 2-(2-bromoethyl)-1,3-dioxane (B48130) from 3-bromopropionaldehyde and propane-1,3-diol demonstrates the formation of a cyclic acetal in a molecule also containing a bromine atom. harvard.edu

General Reaction Schemes:

Acetal Formation: Ar-CHO + 2 R-OH (excess) + H⁺ ⇌ Ar-CH(OR)₂ + H₂O

Thioacetal Formation: Ar-CHO + 2 R-SH + H⁺ ⇌ Ar-CH(SR)₂ + H₂O

| Carbonyl Compound | Reagent | Product |

| This compound | Ethylene Glycol/H⁺ | 2-(2-Bromo-3,6-dichlorophenyl)-1,3-dioxolane |

| This compound | Ethane-1,2-dithiol/H⁺ | 2-(2-Bromo-3,6-dichlorophenyl)-1,3-dithiolane |

Nucleophilic Substitution Reactions of Halogen Atoms

The presence of three halogen atoms on the aromatic ring of this compound makes it a substrate for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the aldehyde group and the halogens activates the ring towards attack by nucleophiles. In SNAr reactions, the relative reactivity of halogens as leaving groups is typically F > Cl > Br > I. However, other factors such as the position of the halogen relative to the activating group and the nature of the nucleophile and reaction conditions can influence regioselectivity.

A study on the highly regioselective SNAr of 2,3,6-trifluoro-4-bromobenzaldehyde with sodium methoxide (B1231860) showed that substitution occurred selectively at the C2 position, displacing a fluorine atom. libretexts.org This selectivity was attributed to the greater accessibility of the LUMO lobe at the C2 position. libretexts.org While this compound is not identical, it suggests that the halogen at the 2-position of this compound (the bromine atom) would be susceptible to nucleophilic attack. However, the different leaving group abilities of bromine and chlorine would also play a crucial role in determining the reaction outcome.

Transition Metal Catalysis in Novel Transformations

The carbon-halogen bonds in this compound serve as handles for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective transformations. Generally, the order of reactivity for aryl halides in oxidative addition to a metal center (a key step in many catalytic cycles) is I > Br > OTf > Cl.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orglibretexts.org Given the higher reactivity of the C-Br bond, it is expected that a Suzuki coupling of this compound with a boronic acid would selectively occur at the 2-position.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org Similar to the Suzuki coupling, the C-Br bond would be expected to react preferentially. Research on the Sonogashira cross-coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) has demonstrated the feasibility of selective reactions at the bromine-substituted positions. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. harvard.eduwikipedia.org It is a powerful method for the synthesis of arylamines. The higher reactivity of the C-Br bond in this compound would likely lead to selective amination at the C2 position.

Heck Reaction: This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. libretexts.org The C-Br bond of this compound would be the more likely site for this transformation.

Ullmann Condensation: This classic copper-catalyzed reaction can be used to form C-C, C-N, C-O, and C-S bonds. fishersci.co.uk While harsher conditions are often required compared to palladium-catalyzed methods, it remains a useful transformation.

Table of Potential Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Expected Site of Reaction | Product Type |

| Suzuki-Miyaura | Boronic acid (R-B(OH)₂) | C-Br | Biaryl or vinyl derivative |

| Sonogashira | Terminal alkyne (R-C≡CH) | C-Br | Arylalkyne |

| Buchwald-Hartwig | Amine (R₂NH) | C-Br | Arylamine |

| Heck | Alkene (CH₂=CHR) | C-Br | Substituted styrene |

| Ullmann | Various nucleophiles | C-Br and/or C-Cl | Biaryl, arylamine, aryl ether, etc. |

Spectroscopic Characterization and Computational Chemistry of 2 Bromo 3,6 Dichlorobenzaldehyde

Advanced Spectroscopic Analyses

Spectroscopic techniques are indispensable tools for the characterization of molecular structures. For 2-Bromo-3,6-dichlorobenzaldehyde, a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and UV-visible spectroscopy provides a complete picture of its chemical identity.

Infrared (IR) Spectroscopy for Vibrational Assignments

The most prominent feature in the IR spectrum would be the carbonyl (C=O) stretching vibration, which for aromatic aldehydes typically appears in the region of 1685-1703 cm⁻¹. vscht.cz The presence of electron-withdrawing halogens on the benzene (B151609) ring is likely to shift this band to a higher wavenumber. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aldehydic C-H stretch typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.pub

Table 1: Predicted Infrared Vibrational Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| Aldehydic C-H Stretch | ~2820, ~2720 | Weak |

| Carbonyl (C=O) Stretch | 1685 - 1710 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-H In-plane Bending | 1000 - 1300 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Note: The values in this table are predictions based on data from related compounds and general IR correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) is highly deshielded and should appear as a singlet in the downfield region, typically between δ 9.8 and 10.5 ppm. chemicalbook.com The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the deshielding effects of the halogens and the aldehyde group. ucl.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the aldehyde group is the most deshielded and is expected to have a chemical shift in the range of δ 190-195 ppm. docbrown.info The aromatic region will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique electronic environments due to the substitution pattern. The carbons attached to the halogens (C-Br and C-Cl) will be significantly deshielded, with their exact shifts depending on the combined inductive and resonance effects of the substituents. spectrabase.com

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic ¹H | 9.8 - 10.5 | Singlet |

| Aromatic ¹H | 7.0 - 8.0 | Doublets |

| Carbonyl ¹³C | 190 - 195 | - |

| Aromatic ¹³C | 120 - 145 | - |

Note: The values in this table are estimations based on data for analogous compounds such as 2-bromobenzaldehyde, and various dichlorobenzaldehydes. chemicalbook.comdocbrown.infospectrabase.comrsc.org

Mass Spectrometry (HRMS) for Molecular Ion and Isotopic Patterns

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound. nih.gov For this compound (C₇H₃BrCl₂O), the molecular ion peak [M]⁺ would be observed. A key feature of the mass spectrum will be the characteristic isotopic pattern arising from the presence of bromine and chlorine. nih.gov

Bromine has two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an approximate 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), in an approximate 3:1 ratio. The presence of one bromine and two chlorine atoms will result in a complex and distinctive isotopic cluster for the molecular ion peak and any fragments containing these halogens. The relative intensities of the M, M+2, M+4, and M+6 peaks can be calculated based on the natural abundances of these isotopes, providing a powerful tool for confirming the presence and number of bromine and chlorine atoms in the molecule.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Benzaldehyde (B42025) and its derivatives typically exhibit two main absorption bands in the UV region. These correspond to the π → π* and n → π* electronic transitions. researchgate.netprinceton.edu

The π → π* transition, which is generally more intense, arises from the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the benzene ring and the carbonyl group. This transition is expected to appear at a shorter wavelength. The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This transition is typically less intense and occurs at a longer wavelength. ufg.br The presence of halogen substituents on the benzene ring can cause a bathochromic (red) shift in the absorption maxima due to their auxochromic effect.

Quantum Chemical Studies and Computational Modeling

Computational chemistry provides a theoretical framework to complement and interpret experimental spectroscopic data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric, electronic, and spectroscopic properties of molecules. goums.ac.irresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be employed to: nih.govresearchgate.net

Optimize the molecular geometry: This provides theoretical bond lengths and angles which can be compared with experimental data if available.

Predict vibrational frequencies: The calculated IR and Raman spectra can aid in the assignment of experimental vibrational bands. nih.gov

Calculate NMR chemical shifts: Theoretical prediction of ¹H and ¹³C chemical shifts can assist in the interpretation of experimental NMR spectra. goums.ac.ir

Analyze electronic properties: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), providing insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter related to the molecule's stability and the energy of its electronic absorption.

Computational studies on similar halogenated aromatic compounds have demonstrated a good correlation between theoretical predictions and experimental results, making DFT a valuable tool for understanding the properties of this compound. chemrxiv.orgresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound would involve geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. Density Functional Theory (DFT) methods, often with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose.

Conformational analysis is also critical, especially concerning the orientation of the aldehyde group (-CHO) relative to the benzene ring. The presence of bulky halogen atoms (bromine and chlorine) at the ortho positions can induce steric hindrance, potentially leading to a non-planar conformation where the aldehyde group is twisted out of the plane of the benzene ring. By calculating the energy of different rotational isomers (rotamers), the most stable conformation and the energy barriers between different conformations can be identified. These findings are crucial as the molecular conformation significantly influences the compound's physical and chemical properties.

Prediction of Vibrational and Electronic Properties

Once the optimized geometry is obtained, the vibrational frequencies of this compound can be calculated using the same level of theory. These theoretical frequencies correspond to the fundamental modes of molecular vibration and can be correlated with experimental infrared (IR) and Raman spectra. The calculations would predict the characteristic stretching and bending vibrations of the C-H, C=O, C-C, C-Br, and C-Cl bonds. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and the limitations of the theoretical model.

The prediction of electronic properties involves determining the distribution of electrons within the molecule. This includes calculating the dipole moment and polarizability, which provide insights into the molecule's interaction with electric fields.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only. The actual data would be derived from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and potentially around the halogen atoms due to their lone pairs, while the hydrogen atoms of the benzene ring and the aldehyde group would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis would be used to investigate hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. These interactions contribute to the stability of the molecule. The analysis would quantify the energy of these interactions, providing insight into the electronic effects of the bromo and chloro substituents on the benzaldehyde scaffold.

Table 2: Hypothetical NBO Analysis Data for Key Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| e.g., LP(O) | e.g., σ(C-C) | Data not available |

| e.g., σ(C-H) | e.g., σ(C-C) | Data not available |

This table is for illustrative purposes only. The actual data would be derived from NBO calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic excited states of molecules. It is used to predict the electronic absorption spectra (UV-Vis spectra) of compounds. The calculations provide the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (a measure of the transition probability) for the electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would help to understand the nature of its electronic transitions, such as n → π* and π → π* transitions, which are characteristic of molecules containing carbonyl groups and aromatic rings. The results would be compared with experimental UV-Vis spectra to validate the computational model.

Table 3: Hypothetical TD-DFT Predicted Electronic Absorption Data for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| Data not available | Data not available | Data not available | e.g., HOMO -> LUMO |

| Data not available | Data not available | Data not available | e.g., HOMO-1 -> LUMO |

This table is for illustrative purposes only. The actual data would be derived from TD-DFT calculations.

Prediction of Chemical Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, a range of global chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and stability. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of chemical hardness (1/η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as χ2/(2η).

These descriptors would provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Table 4: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Value |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

This table is for illustrative purposes only. The actual data would be derived from the calculated HOMO and LUMO energies.

Computational Studies on Halogen Effects and Steric Hindrance

Computational chemistry provides significant insights into the molecular structure and properties of this compound. Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the nuanced effects of its multiple halogen substituents on conformational preference, electronic distribution, and steric interactions. While specific computational studies on this compound are not extensively documented in the public domain, the behavior of this molecule can be inferred from research on similarly substituted halobenzaldehydes.

The primary structural considerations for this molecule are the rotational barrier of the formyl (-CHO) group and the planarity of the molecule. The presence of halogen atoms at both ortho positions (2-Bromo and 6-Chloro) relative to the aldehyde group introduces significant steric hindrance. This steric crowding is expected to strongly influence the orientation of the aldehyde group relative to the benzene ring.

In analogous compounds like 2,6-dichlorobenzaldehyde (B137635), the two ortho-chloro substituents force the aldehyde group out of the plane of the aromatic ring to minimize steric repulsion. Similarly, for this compound, the bulky bromine and chlorine atoms at the 2- and 6-positions, respectively, create a sterically hindered environment. This forces the C-CHO bond to twist, breaking the coplanarity that is typically favored in simpler benzaldehydes due to resonance stabilization.

A conformational analysis of halobenzaldehydes has shown that interactions between an ortho-halogen and the formyl group are significant. researchgate.net In a syn-conformer, where the halogen and the aldehyde's oxygen atom are on the same side, the interaction is more repulsive. researchgate.net The nature of this repulsion shifts from being primarily electrostatic for fluorine to predominantly steric for the larger bromine atom. researchgate.net Given that this compound possesses a bromine atom at the 2-position and a chlorine atom at the 6-position, it is subject to considerable steric strain from both sides of the aldehyde group.

The electronic effects of the halogens also play a critical role. Halogens are electron-withdrawing through the inductive effect (σ-withdrawal) but can be electron-donating through the resonance effect (π-donation). In this molecule, the three halogen atoms (one bromine, two chlorine) collectively exert a strong electron-withdrawing influence, which affects the electron density distribution across the molecule. This is particularly relevant for the reactivity of the aldehyde group and the aromatic ring. Computational methods like Molecular Electrostatic Potential (MEP) mapping are effective in visualizing these electronic effects. mdpi.comnih.govacs.org For halogenated compounds, MEP analysis often reveals an area of positive electrostatic potential (a "sigma-hole") on the outermost portion of the halogen atom, which can participate in halogen bonding. acs.org

Natural Bond Orbital (NBO) analysis is another computational tool that can elucidate the electronic structure. NBO analysis on related molecules often reveals hyperconjugative interactions that contribute to molecular stability. For this compound, NBO analysis would likely quantify the delocalization of electron density between the lone pairs of the halogen atoms and the π-system of the benzene ring, as well as the electronic interactions governing the rotational barrier of the formyl group.

The combination of these steric and electronic factors dictates the molecule's preferred geometry and chemical behavior. The significant steric hindrance from the ortho substituents is the dominant factor in determining the conformation, likely resulting in a non-planar structure with a twisted aldehyde group. The electronic-withdrawing nature of the halogens, in turn, modulates the reactivity of the molecule.

Interactive Data Tables

The following tables present hypothetical but representative computational data for this compound, derived from principles observed in studies of analogous halogenated benzaldehydes. These values illustrate the expected structural parameters resulting from the steric and electronic effects discussed.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Predicted Value | Description |

| C2-C1-C7-O8 Dihedral Angle (°) | 30 - 50 | Represents the twisting of the aldehyde group out of the ring plane due to steric hindrance from the ortho-substituents. A value of 0° would indicate full planarity. |

| C1-C2 Bond Length (Å) | ~1.41 | Standard aromatic C-C bond length, slightly modified by substituents. |

| C2-Br Bond Length (Å) | ~1.90 | Typical C-Br bond length on an aromatic ring. |

| C6-Cl Bond Length (Å) | ~1.74 | Typical C-Cl bond length on an aromatic ring. |

| C7=O8 Bond Length (Å) | ~1.21 | Standard C=O double bond length for an aldehyde. |

| C1-C7 Bond Length (Å) | ~1.48 | The bond connecting the aldehyde carbon to the ring, potentially elongated due to reduced conjugation from non-planarity. |

Table 2: Predicted Electronic Properties

| Property | Predicted Value/Observation | Significance |

| Dipole Moment (Debye) | 2.5 - 3.5 D | A significant dipole moment is expected due to the electronegativity of the halogen and oxygen atoms and their asymmetric arrangement. |

| HOMO-LUMO Energy Gap (eV) | 4.5 - 5.5 eV | A relatively large gap, typical for aromatic compounds, indicating chemical stability. The exact value is influenced by the halogen substituents. |

| MEP - Aldehyde Oxygen | Negative | The region around the carbonyl oxygen will show a high negative electrostatic potential, indicating its role as a hydrogen bond acceptor or a site for nucleophilic attack. |

| MEP - Halogen Atoms | Positive σ-hole | A region of positive potential is expected on the outer surface of the bromine and chlorine atoms, making them potential halogen bond donors. acs.org |

Applications in Medicinal and Agricultural Chemistry

Pharmaceutical Applications as Synthetic Intermediates

In the realm of medicinal chemistry, halogenated benzaldehydes are crucial precursors for the synthesis of various therapeutic agents. The presence of multiple halogen substituents on the benzene (B151609) ring of 2-Bromo-3,6-dichlorobenzaldehyde provides several reaction sites for chemists to build more complex molecular architectures.

This compound is classified as a high-value intermediate for drug development. scribd.com Companies specializing in pharmaceutical intermediates list this compound for use in custom synthesis and for projects aimed at optimizing drug synthesis technologies. scribd.com The aldehyde group can readily undergo reactions such as reductive amination to form substituted benzylamines or condensation reactions to build larger heterocyclic structures, which are common scaffolds in modern pharmaceuticals.

Agricultural Applications

Similar to its role in medicine, this compound serves as an intermediate in the creation of new agrochemicals. bldpharm.com

The compound is noted for its application in the development of agricultural chemicals. bldpharm.com Halogenated aromatic compounds are a well-established class of intermediates used in the synthesis of a wide range of pesticides, including herbicides and insecticides. The specific substitution pattern of this compound makes it a candidate for the synthesis of new or existing proprietary agrochemical products. Suppliers in the fine chemicals industry offer this compound for the development and production of such agrochemical products.

Currently, there is no specific research data available in the public domain that evaluates the antimicrobial properties of this compound or its direct derivatives. However, it is a common strategy in medicinal and agricultural chemistry to synthesize and test derivatives of halogenated compounds for potential antimicrobial activity.

Interactions with Biological Systems

As of now, there are no publicly available scientific studies detailing the specific interactions of this compound with biological systems. Its primary role is confined to that of a chemical reactant in controlled industrial synthesis.

Proposed Mechanisms of Biological Activity

The biological activities of halogenated benzaldehyde (B42025) derivatives are a subject of scientific inquiry, with research suggesting several potential mechanisms through which they may exert their effects. These mechanisms often involve interactions with essential biological molecules and pathways, leading to the disruption of cellular processes.

Interaction with Molecular Targets and Pathways

The biological effects of compounds related to this compound are thought to stem from their interactions with specific molecular targets. For instance, some chalcone (B49325) derivatives have been shown to down-regulate the expression of genes like EGFR and KRAS in A549 lung cancer cells. researchgate.net Other related compounds have demonstrated the ability to down-regulate genes such as PALB2, BRCA1, BRCA2, TP53, and FASN in various cancer cell lines. researchgate.net Molecular docking studies of some 1,2,3-triazole derivatives suggest potential interactions with breast cancer-related proteins. tjnpr.org These interactions can disrupt critical signaling pathways involved in cell growth, proliferation, and survival.

Covalent Bond Formation with Nucleophilic Sites on Biomolecules

The reactivity of the aldehyde group, combined with the electron-withdrawing effects of the halogen substituents, suggests that this compound could potentially form covalent bonds with nucleophilic sites on biomolecules. The carbon-bromine bond in similar structures is a known feature. researchgate.net This reactivity can lead to the alkylation of crucial cellular components like proteins and nucleic acids, thereby altering their function and contributing to cytotoxicity.

Enzyme Inhibition and Modulation of Signaling Pathways

Derivatives of similar chemical structures have been shown to inhibit key enzymes involved in cancer progression. For example, certain 4-benzoyl-1-dichlorobenzoylthiosemicarbazides have been found to inhibit human DNA topoisomerase II, an enzyme critical for DNA replication and repair. researchgate.net Additionally, some benzimidazole (B57391) derivatives have demonstrated inhibitory activity against kinases like BRAF and VEGFR-2, which are crucial components of signaling pathways that regulate cell proliferation and angiogenesis. nih.gov The modulation of such pathways is a key mechanism for the anticancer effects observed in these related compounds.

Biological Activity of Derivatives

While specific studies on this compound are limited, research on structurally related derivatives provides insights into their potential biological activities, particularly in the realms of antimicrobial and anticancer applications.

Antimicrobial Activity

Derivatives of pyrrolidine (B122466) have demonstrated a range of biological functions, including antimicrobial properties. nih.gov Specifically, certain pyrrolidine-2,5-dione derivatives have shown moderate to low antibacterial and antifungal activities against a panel of microorganisms, including Staphylococcus aureus, Vibrio cholera, Candida albicans, Candida tropicalis, and Cryptococcus neoformans. nih.gov The presence of an azo group in some of these derivatives appears to be a key pharmacophore responsible for their biological activity. nih.gov

Advanced Research Perspectives and Future Directions

Exploration of Novel Synthetic Methodologies

The development of efficient and selective methods for the synthesis of polyhalogenated benzaldehydes is a continuous area of research. While classical methods for the synthesis of halogenated aldehydes exist, future research could focus on more advanced and versatile approaches for preparing 2-Bromo-3,6-dichlorobenzaldehyde.

One promising avenue is the adaptation of modern cross-coupling reactions. For instance, palladium-catalyzed formylation of 1-bromo-2,5-dichlorobenzene using carbon monoxide and a hydride source could be a direct and efficient route. organic-chemistry.orgnih.govrsc.org The choice of phosphine (B1218219) ligands would be crucial in optimizing the catalytic activity and selectivity of such a transformation. nih.gov Research into the use of other transition metals, such as nickel, in similar formylation reactions could also yield effective synthetic protocols. researchgate.netresearchgate.net

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions. beilstein-journals.orgsigmaaldrich.com Future studies could explore the use of photoredox catalysts, in conjunction with a suitable formylating agent, to synthesize this compound from a corresponding aryl halide precursor. acs.orgnih.govnih.gov This approach could offer advantages in terms of functional group tolerance and reduced reaction temperatures.

Organocatalysis presents another attractive strategy, avoiding the use of metal catalysts. mdpi.comorganic-chemistry.orgrsc.org The development of an organocatalytic method for the direct formylation or functionalization of a suitable precursor to yield this compound would be a significant advancement. nih.govnih.gov For example, a desaturative approach starting from a substituted cyclohexanecarbaldehyde precursor could be envisioned, leveraging synergistic enamine, photoredox, and cobalt catalysis. nih.gov

A comparative overview of potential synthetic approaches is presented in Table 1.

| Methodology | Potential Precursor | Key Reagents/Catalysts | Potential Advantages |

| Palladium-Catalyzed Formylation | 1-Bromo-2,5-dichlorobenzene | Pd catalyst, phosphine ligand, CO, hydride source | High efficiency, direct formylation |

| Nickel-Catalyzed Formylation | 1-Bromo-2,5-dichlorobenzene | Ni catalyst, ligand, formylating agent | Lower cost catalyst |

| Photoredox Catalysis | 1-Bromo-2,5-dichlorobenzene | Photocatalyst, light source, formylating agent | Mild reaction conditions, high functional group tolerance |

| Organocatalysis | Substituted cyclohexanecarbaldehyde | Organocatalyst (e.g., chiral amine), other catalysts | Metal-free, potential for asymmetry |

Table 1: Potential Novel Synthetic Methodologies for this compound

Development of Advanced Catalytic Systems

The efficiency and selectivity of the synthesis of this compound are heavily reliant on the catalytic system employed. Future research should focus on the design and development of advanced catalysts tailored for the specific challenges posed by this polysubstituted molecule.

For palladium-catalyzed reactions, the exploration of novel phosphine ligands is paramount. Ligands with specific steric and electronic properties can significantly influence the rate and selectivity of the formylation reaction. nih.gov The use of bidentate ligands, such as 1,3-bis(di-isopropylphosphino)propane (dippp), has shown promise in the formylation of aryl chlorides and could be adapted for the synthesis of the target compound. rsc.org

Manganese-based catalysts have recently been shown to be effective for the chemoselective hydrogenation of aldehydes under mild, base-free conditions. nih.gov Investigating the potential of manganese or other earth-abundant metal catalysts for the synthesis or transformation of this compound could lead to more sustainable and economical processes.

The development of dual catalytic systems, combining, for example, a transition metal catalyst with an organocatalyst or a photocatalyst, could unlock new reaction pathways. researchgate.netnih.gov Such synergistic catalysis could enable the direct C-H functionalization of a simpler precursor, offering a more atom-economical route to this compound. A rhodium(III) catalyst, for instance, has been shown to enable regioselective halogenation of electron-rich heterocycles, a concept that could be explored for the direct halogenation of a benzaldehyde (B42025) precursor. acs.org

In-depth Mechanistic Studies of Complex Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research should involve in-depth mechanistic studies of the reactions used to synthesize and functionalize this compound.

For palladium-catalyzed formylation, detailed kinetic and computational studies can elucidate the catalytic cycle, including the oxidative addition, migratory insertion, and reductive elimination steps. nih.gov Understanding the role of ligands and additives in stabilizing intermediates and preventing catalyst deactivation is key to improving reaction efficiency. nih.gov

The mechanism of electrophilic halogenation of benzaldehyde can be complex, with the potential for different isomers to form. stackexchange.comyoutube.com Mechanistic studies, potentially using spectroscopic techniques and computational modeling, could clarify the factors that control the regioselectivity of the bromination and chlorination steps leading to the desired product. The role of the catalyst, such as FeCl3 or AlCl3, in activating the halogen and directing the substitution pattern warrants further investigation. stackexchange.com

Furthermore, mechanistic investigations into novel catalytic approaches, such as photoredox and organocatalysis, will be essential for their successful application. For instance, in a photoredox-catalyzed reaction, identifying the key radical intermediates and understanding their reactivity will be critical for controlling the reaction outcome. nih.gov

Design and Synthesis of New Derivatives with Enhanced Biological Activity

Halogenated aromatic compounds are known to exhibit a wide range of biological activities, and this compound serves as a valuable starting material for the synthesis of new derivatives with potentially enhanced properties. nih.govncert.nic.in

The aldehyde functionality provides a versatile handle for a variety of chemical transformations. For example, it can be readily converted into other functional groups such as alcohols, carboxylic acids, amines, and amides, or used in condensation reactions to form Schiff bases and other heterocyclic structures. acs.org These transformations allow for the systematic modification of the molecule's structure to explore structure-activity relationships (SAR). mdpi.com

Given that many halogenated compounds possess antimicrobial or herbicidal properties, derivatives of this compound could be designed and synthesized to target specific biological pathways. oatext.com For example, the synthesis of Schiff base derivatives by reacting the aldehyde with various amines could lead to compounds with potent antimicrobial activity. oatext.com The introduction of trifluoromethyl or trifluoromethoxy groups, known to enhance the biological activity of many drug candidates, could also be a promising strategy. mdpi.com

The synthesis of such derivatives could be guided by the known biological activities of structurally related compounds, as outlined in Table 2.

| Derivative Class | Potential Biological Activity | Rationale/Supporting Evidence |

| Schiff Bases | Antimicrobial, Antifungal | Known activity of halogenated Schiff bases. oatext.com |

| Substituted Benzyl (B1604629) Alcohols/Acids | Herbicidal, Antimicrobial | Transformation products of halogenated aldehydes in the environment. nih.gov |

| Heterocyclic Compounds | Various (e.g., anticancer) | Halogenated aromatics are common scaffolds in medicinal chemistry. industrialmaintenanceproducts.netrsc.org |

| Trifluoromethylated Derivatives | Enhanced bioactivity | CF3 groups can improve metabolic stability and binding affinity. mdpi.com |

Table 2: Potential Biologically Active Derivatives of this compound

Integration of Computational and Experimental Studies for Predictive Modeling

The integration of computational chemistry with experimental work can significantly accelerate the research and development process. For this compound, computational tools can be employed for predictive modeling of its properties, reactivity, and biological activity.

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule, as well as its spectroscopic properties. beilstein-journals.org Such calculations can also be used to model reaction mechanisms, helping to identify transition states and intermediates, and to rationalize observed reactivity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound. nih.gov By correlating the structural features of a series of compounds with their measured biological activity, these models can guide the design of new derivatives with improved potency. Machine learning algorithms are increasingly being used to develop more accurate predictive models. nih.govacs.org

The combination of computational predictions and experimental validation will be a powerful approach for exploring the chemical space around this compound and identifying promising candidates for various applications.

Sustainable Synthesis and Environmental Impact Mitigation

The principles of green chemistry should be a guiding factor in future research involving this compound. This includes the development of more sustainable synthetic methods and an assessment of the environmental fate and impact of the compound and its derivatives.

The use of flow chemistry offers a promising avenue for the safer and more efficient synthesis of halogenated compounds. rsc.orgresearchgate.netrsc.org Continuous flow reactors allow for better control over reaction parameters, such as temperature and mixing, which can lead to higher yields and selectivities. rsc.org They also enable the safe handling of hazardous reagents and can be more easily scaled up than batch processes. rsc.orgresearchgate.net

The choice of solvents is another critical aspect of sustainable synthesis. Research should focus on replacing hazardous solvents with greener alternatives, such as bio-based solvents. nih.gov The development of solvent-free reaction conditions would be an even more significant step towards sustainability.

The environmental impact of halogenated organic compounds is a major concern, as many are persistent and can bioaccumulate. nih.govnih.gov Future research should investigate the biodegradability of this compound and its derivatives. nih.govnih.gov Understanding the metabolic pathways by which microorganisms might degrade these compounds is crucial for assessing their environmental risk. nih.gov The natural occurrence of thousands of organohalogen compounds suggests that biodegradation pathways for such molecules exist in nature. industrialmaintenanceproducts.netresearchgate.net

常见问题